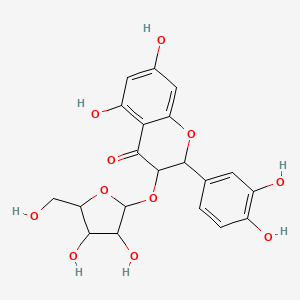
4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid is a compound with a unique structure characterized by two benzoic acid groups connected via a 1,2-phenylene bridge with ethyne linkages. This compound is known for its rigidity and is often used as a ligand in the formation of metal-organic frameworks (MOFs) due to its ability to form stable structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid typically involves the coupling of 4-iodobenzoic acid with 1,2-diethynylbenzene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyne linkages can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The benzoic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of esters or amides depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.
Biology: Potential use in the development of biosensors due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential in drug delivery systems owing to its structural rigidity and ability to form stable complexes.
Industry: Utilized in the development of advanced materials for electronic and photonic applications.
Mécanisme D'action
The mechanism of action of 4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid primarily involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes or serve as structural components in MOFs. The ethyne linkages and benzoic acid groups provide sites for interaction with metal ions, facilitating the formation of these complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure but with an anthracene core, used in similar applications.
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid: Slight variation in the position of the ethyne linkages, affecting its reactivity and applications.
Uniqueness
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid is unique due to its specific structural arrangement, which provides a balance of rigidity and flexibility. This makes it particularly suitable for forming stable MOFs with diverse applications in gas storage, separation, and catalysis.
Propriétés
Formule moléculaire |
C24H14O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-[2-[2-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H14O4/c25-23(26)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(27)28/h1-4,7-10,13-16H,(H,25,26)(H,27,28) |
Clé InChI |
WGBQCTRKIMJIDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)




![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)



![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)

![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)

